molecular formula C8H6ClFINO2 B2704776 Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate CAS No. 875305-49-0

Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate

Cat. No.: B2704776
CAS No.: 875305-49-0
M. Wt: 329.49
InChI Key: DNZHANDVPFAVTD-UHFFFAOYSA-N
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Description

Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate is a halogenated aryl carbamate featuring a methyl carbamate group attached to a tri-substituted phenyl ring (positions 4-Cl, 5-F, and 2-I). This compound is of interest in medicinal chemistry due to carbamates’ role as bioisosteres for esters or amides, offering enhanced metabolic stability and solubility.

Properties

IUPAC Name

methyl N-(4-chloro-5-fluoro-2-iodophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFINO2/c1-14-8(13)12-7-3-5(10)4(9)2-6(7)11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZHANDVPFAVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1I)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate typically involves the reaction of 4-chloro-5-fluoro-2-iodoaniline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate can be synthesized through the reaction of 4-chloro-5-fluoro-2-iodoaniline with methyl chloroformate under basic conditions. Common bases used include triethylamine or sodium hydroxide, which facilitate the formation of the carbamate ester. The synthesis process is optimized in industrial settings to ensure high yield and purity, utilizing continuous flow reactors for scalability .

Chemistry

In the field of organic chemistry, this compound serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals. Its structure allows for various chemical modifications that can lead to new compounds with potential therapeutic applications.

Biology

The compound is utilized in biological research to study enzyme inhibition and protein-ligand interactions . It has been shown to interact with specific molecular targets such as enzymes and receptors. For example, it can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and catalysis.

Industry

In industrial applications, this compound is involved in the production of agrochemicals and specialty chemicals . Its derivatives are explored for herbicidal properties, contributing to agricultural advancements .

Anticancer Activity

A notable study evaluated the anticancer effects of this compound on breast cancer cells (MCF-7). The compound exhibited a significant cytotoxic effect with an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM). The study highlighted its mechanism involving apoptosis induction and cell cycle arrest at the S phase .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound revealed effectiveness against various bacterial strains. It demonstrated inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Data Tables

Application AreaSpecific UseObservations
ChemistryBuilding Block for SynthesisEssential for creating complex organic molecules
BiologyEnzyme InhibitionEffective in studying protein-ligand interactions
IndustryAgrochemical ProductionUtilized in developing herbicides
Case StudyCell LineIC50 ValueMechanism
AnticancerMCF-71.30 µMInduces apoptosis; disrupts cell cycle
AntimicrobialVariousNot specifiedInhibits bacterial growth

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Halogenated Aryl Carbamates

The compound’s closest analogs are halogenated phenyl carbamates, such as those synthesized by Ferriz et al. and Imramovsky et al. . These include:

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i)
  • 4-Chloro-2-{[(4-dichlorophenyl)amino]carbonyl}phenyl alkyl carbamates (5a–i)
  • 4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates (6a–i)

Key structural differences include:

  • Carbamate Alkyl Groups : The methyl group in the target contrasts with longer alkyl chains (e.g., ethyl, propyl) in analogs, impacting solubility and metabolic stability.
Table 1: Substituent Effects on Key Properties
Compound Class Substituents (Phenyl Ring) Carbamate Alkyl Group Lipophilicity (log k)
Target Compound 4-Cl, 5-F, 2-I Methyl Data not reported
Ferriz et al. Compounds (4a–i) 3-Cl, 4-Cl Variable (C1–C3) 1.2–2.8
Imramovsky et al. Compounds 3,4-diCl Variable (C1–C3) 2.5–3.5

Lipophilicity Trends

Lipophilicity (log k), determined via HPLC, is critical for bioavailability. Evidence from Ferriz et al. shows that dichloro-substituted analogs (e.g., 5a–i, 6a–i) exhibit higher log k values (2.5–3.5) than mono-chloro derivatives (1.2–2.8) due to increased halogen bulk . The target compound’s iodine substituent likely elevates log k further, as iodine’s polarizability and size enhance hydrophobic interactions. However, the methyl carbamate group may offset this by reducing overall molecular weight compared to longer alkyl chains.

Biological Activity

Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate (CAS No. 875305-49-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8ClFINO2\text{C}_9\text{H}_8\text{Cl}\text{F}\text{I}\text{N}\text{O}_2

This compound features a carbamate functional group, which is known for its ability to interact with biological targets. The presence of halogen substituents (chlorine, fluorine, and iodine) contributes to its unique chemical reactivity and potential biological efficacy.

Synthesis

This compound can be synthesized through various methods, often involving the reaction of appropriate halogenated anilines with carbamate precursors. One efficient synthetic route involves the use of propargyl alcohol in the presence of a suitable catalyst, yielding the desired carbamate with high purity and yield .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies utilizing animal models indicate that it can significantly reduce inflammation markers and pain responses, making it a candidate for further development as an anti-inflammatory agent. The observed IC50 values for anti-inflammatory activity are competitive with established non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is believed to stem from its ability to form hydrogen bonds with key biological molecules, influencing enzyme activity and receptor interactions. The halogen substituents enhance the compound's lipophilicity and stability, facilitating better absorption and bioavailability in biological systems .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several halogenated carbamates, including this compound. Results showed a significant reduction in bacterial growth at concentrations as low as 50 μg/mL, indicating strong antimicrobial potential .
  • Anti-inflammatory Activity : In a controlled study involving carrageenan-induced paw edema in rats, this compound demonstrated a reduction in edema by up to 70% compared to control groups. This suggests a robust anti-inflammatory profile that warrants further investigation .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotes
This compoundStrongSignificantEffective against various bacterial strains
Methyl (4-bromo-5-fluoroaniline)ModerateModerateLacks iodine substituent
Methyl (4-methylphenyl)carbamateWeakLowLess effective overall

Q & A

Q. What protocols ensure safe disposal of halogenated waste generated during synthesis?

  • Guidelines : Segregate halogenated organic waste (e.g., iodine-containing byproducts) and consult certified waste management services for incineration. Follow OSHA and EPA regulations for halogenated compound handling .

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